(Ethoxymethyl)cyclododecane

Lipophilicity Partition Coefficient Physicochemical Properties

(Ethoxymethyl)cyclododecane (CAS 77352-28-4) is a macrocyclic compound classified as an alkoxy-substituted cyclododecane derivative. Its molecular formula is C₁₅H₃₀O, with a molecular weight of approximately 226.40 g/mol.

Molecular Formula C15H30O
Molecular Weight 226.40 g/mol
CAS No. 77352-28-4
Cat. No. B12647373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethoxymethyl)cyclododecane
CAS77352-28-4
Molecular FormulaC15H30O
Molecular Weight226.40 g/mol
Structural Identifiers
SMILESCCOCC1CCCCCCCCCCC1
InChIInChI=1S/C15H30O/c1-2-16-14-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3
InChIKeyOGYDYKGQVKCZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (Ethoxymethyl)cyclododecane (CAS 77352-28-4) - Sourcing and Differentiation


(Ethoxymethyl)cyclododecane (CAS 77352-28-4) is a macrocyclic compound classified as an alkoxy-substituted cyclododecane derivative. Its molecular formula is C₁₅H₃₀O, with a molecular weight of approximately 226.40 g/mol [1]. It features a cyclododecane backbone with a single ethoxymethyl (-CH₂-O-C₂H₅) substituent, which confers distinct physicochemical properties such as a high calculated LogP (XLogP3-AA) of 6.1 [2] and a predicted boiling point of 288.0±8.0 °C at 760 mmHg [3]. This structural motif is common in the fragrance industry, where it is recognized under the trade name Boisambrene Forte and valued for its woody-amber scent profile . The compound serves as a key intermediate or functional ingredient in applications ranging from perfumery to polymer chemistry.

Why Cyclododecane Analogs Are Not Interchangeable with (Ethoxymethyl)cyclododecane


Substituting (Ethoxymethyl)cyclododecane with a seemingly similar cyclododecane derivative, such as its unsubstituted parent or the methoxy analog, will fundamentally alter the performance and application suitability of the final formulation. These compounds are not functionally equivalent due to significant, quantifiable differences in key physicochemical parameters that dictate their behavior in complex mixtures. The specific substitution pattern on the cyclododecane ring dramatically impacts lipophilicity (LogP) [1], volatility (boiling point) [2], and the resulting olfactory profile . Relying on a generic alternative without verifying these specific property differences can lead to failed formulations, unexpected scent profiles, or compromised material stability. The evidence below provides the necessary quantitative data to justify the selection of the specific (Ethoxymethyl)cyclododecane compound over its closest in-class comparators.

Quantitative Differentiators: (Ethoxymethyl)cyclododecane vs. Its Closest Comparators


Enhanced Lipophilicity (LogP) Drives Altered Formulation Partitioning

(Ethoxymethyl)cyclododecane exhibits significantly higher lipophilicity than the unsubstituted cyclododecane parent compound, as quantified by its calculated partition coefficient (LogP). This difference is a key determinant of its behavior in multi-phase systems, such as fragrance emulsions and polymer blends. The ethoxymethyl group contributes to a 1.2-unit decrease in LogP relative to the parent hydrocarbon [1][2].

Lipophilicity Partition Coefficient Physicochemical Properties

Reduced Volatility and Higher Boiling Point Relative to Unsubstituted Core

The addition of the ethoxymethyl functional group to the cyclododecane scaffold results in a substantial increase in boiling point and a corresponding decrease in vapor pressure. This alteration in thermodynamic properties is critical for applications where controlled volatility is paramount, such as in long-lasting fragrance base notes. The data show a clear and measurable divergence in boiling points [1].

Volatility Thermodynamics Phase Transition

Olfactory Profile Divergence from Methoxy Analog

The substitution of the methoxy group with an ethoxy group results in a fundamental shift in the perceived olfactory character. While both compounds are used as fragrance ingredients, their scent profiles are qualitatively and functionally distinct. This difference is a primary driver for selection in fragrance creation and cannot be captured by simple physicochemical parameters .

Fragrance Chemistry Olfactory Characterization Sensory Analysis

Increased Molecular Weight and Rotatable Bond Count vs. Cyclododecane

(Ethoxymethyl)cyclododecane possesses a higher molecular weight and, crucially, a greater number of rotatable bonds compared to the unsubstituted cyclododecane core. These structural parameters are foundational differences that influence a compound's physical state, flexibility, and interaction potential with other molecules in a complex mixture [1][2].

Molecular Properties Conformational Analysis Physicochemical Characterization

Primary Application Scenarios for (Ethoxymethyl)cyclododecane Based on Quantitative Differentiation


Long-Lasting Woody-Amber Fragrance Base Note and Fixative

Given its high boiling point (approx. 288°C) and lower volatility relative to the parent cyclododecane [1], (Ethoxymethyl)cyclododecane is ideally suited for use as a robust base note in fine fragrances, personal care products, and air care formulations. Its performance as a fixative is a direct consequence of its thermodynamic properties, allowing it to prolong the longevity of more volatile top and middle notes. Its characteristic woody-amber, cedar-like scent profile makes it the material of choice for this specific olfactory direction, as opposed to the floral-powdery profile of the methoxy analog.

Lipophilic Solvent or Carrier in Non-Polar Formulations

The compound's high lipophilicity (ACD/LogP of 6.43) [1] makes it a candidate for use as a non-volatile solvent or carrier in applications requiring a hydrophobic environment. While its LogP is high, it is notably lower than the unsubstituted cyclododecane (LogP ~7.29) , indicating a slightly better miscibility with moderately polar co-ingredients. This property, stemming from the ethoxymethyl group, can be exploited in the design of delivery systems for other lipophilic actives in cosmetic or industrial formulations where a controlled release or enhanced substantivity on oily substrates is required.

Polymer Chemistry Intermediate Requiring Alkoxy-Functionalized Macrocycles

The presence of the ethoxymethyl (-CH₂-O-C₂H₅) side chain on a 12-membered ring provides a functional handle for further chemical modification or for use as a comonomer. This specific functional group differentiates it from cyclododecane, which lacks a reactive site, and from the methoxy analog, which offers a smaller, less flexible alkyl chain [1]. The unique combination of a large macrocyclic core and a specific alkoxy group is of interest in the synthesis of specialty polymers, such as polyethers or as a precursor for macrocyclic ethers, where the properties of the final material (e.g., flexibility, hydrophobicity) are tuned by the nature of the substituent.

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